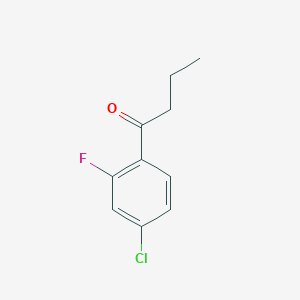

1-(4-Chloro-2-fluorophenyl)butan-1-one

Description

Contextualization within Halogenated Aromatic Ketones and Butyrophenone (B1668137) Derivatives

1-(4-Chloro-2-fluorophenyl)butan-1-one belongs to the class of halogenated aromatic ketones. bldpharm.com This classification arises from its molecular structure, which features a ketone group (a carbonyl group bonded to two carbon atoms), an aromatic phenyl ring, and halogen atoms (chloro and fluoro) as substituents. The presence of halogens on the aromatic ring significantly influences the molecule's reactivity and electronic properties.

This compound is also a derivative of butyrophenone. chemicalbook.combangchemicals.com The butyrophenone framework consists of a phenyl ring attached to a ketone with a butyl chain. chemicalbook.com Derivatives of butyrophenone are a significant class of compounds in medicinal chemistry, with many exhibiting antipsychotic properties. bangchemicals.com The specific substitutions on the phenyl ring and modifications to the side chain, as seen in this compound, are crucial for modulating the biological activity of these derivatives.

Significance as a Target Molecule and Synthetic Intermediate in Organic Chemistry

The significance of this compound in organic chemistry is primarily as a synthetic intermediate. It serves as a building block in the synthesis of more complex molecules. Notably, it is described as an analog of Haloperidol (B65202), a well-known antipsychotic and antidyskinetic agent. lookchem.com This relationship underscores its importance in the development of neuroprotective products and related pharmaceutical research. pharmaffiliates.comlookchem.com

The synthesis of this compound can be achieved through various routes. One documented method involves the reaction of 1-(4-chlorobut-1-yn-1-yl)-2-fluorobenzene with trifluoromethanesulfonic acid and water in 2,2,2-trifluoroethanol (B45653) at 60°C. lookchem.com This regioselective reaction yields the target ketone. lookchem.com Another synthetic approach involves the use of 4-Chlor-buttersaeure-nitril and 2-Fluorphenylmagnesiumbromid. lookchem.com Its availability through these synthetic pathways makes it a valuable precursor for further chemical transformations.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-(4-chloro-2-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 |

InChI Key |

YXYJMZWTNBUFDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Chloro 2 Fluorophenyl Butan 1 One

Established and Potential Synthetic Routes

The construction of 1-(4-chloro-2-fluorophenyl)butan-1-one can be approached through several synthetic methodologies. These routes primarily involve the formation of the carbon-carbon bond between the aromatic ring and the butanoyl group, alongside the precise placement of the chloro and fluoro substituents.

Acylation Reactions for Butanone Scaffold Formation

A primary and highly effective method for constructing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

In the context of synthesizing this compound, a plausible approach involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with butanoyl chloride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the butanoyl chloride to form a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile then attacks the electron-rich aromatic ring. The directing effects of the existing chloro and fluoro substituents on the aromatic ring will influence the regioselectivity of the acylation.

A similar synthesis has been reported for the related compound 4-chloro-4'-fluorobutyrophenone, where fluorobenzene (B45895) is acylated with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. chemicalbook.com This demonstrates the feasibility of using Friedel-Crafts acylation for preparing halogenated phenylbutanones.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Chloro-3-fluorobenzene | Butanoyl chloride | AlCl₃ | This compound |

| Fluorobenzene | 4-Chlorobutyryl chloride | AlCl₃ | 4-Chloro-1-(4-fluorophenyl)butan-1-one chemicalbook.com |

Table 1: Examples of Friedel-Crafts Acylation for Phenylbutanone Synthesis

"Greener" alternatives to traditional Friedel-Crafts acylation exist, such as using methanesulfonic anhydride as a promoter, which avoids the use of metal and halogen-containing catalysts. scilit.comacs.org

Functional Group Interconversions for Halogen Introduction and Modification (General Principles)

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. numberanalytics.com This is particularly relevant for introducing or modifying halogen substituents on the aromatic ring or the side chain.

General principles of FGI applicable to the synthesis of halogenated compounds include:

Electrophilic Aromatic Halogenation: The direct introduction of chlorine or fluorine onto an aromatic ring can be achieved through electrophilic aromatic substitution reactions. solubilityofthings.com However, controlling the regioselectivity in a di-substituted ring can be challenging.

Sandmeyer Reaction: This reaction provides a versatile method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate derived from an aniline.

Halogen Exchange (Finkelstein Reaction): While more common for alkyl halides, under specific conditions, a halogen exchange reaction could be envisioned to replace one halogen with another. vanderbilt.edu

These FGIs can be strategically employed at different stages of the synthesis to achieve the desired substitution pattern.

Specific Approaches for Halogenated Aryl Ketone Synthesis

The synthesis of halogenated aryl ketones often relies on the strategic timing of halogen introduction and ketone formation. A relevant example is the synthesis of trifluperidol, where the final step involves the alkylation of a piperidinol with 4-chloro-4'-fluorobutyrophenone. wikipedia.org The butyrophenone (B1668137) precursor itself is a halogenated aryl ketone, highlighting the importance of such intermediates.

Another approach could involve starting with a pre-halogenated aromatic compound. For instance, beginning the synthesis with 1-chloro-3-fluorobenzene and then performing a Friedel-Crafts acylation is a direct method.

Alternatively, a different synthetic pathway involves the reaction of 2-fluorophenylmagnesium bromide with 4-chlorobutyronitrile (B21389) to yield 4-chloro-1-(2-fluorophenyl)butan-1-one. lookchem.com This approach utilizes a Grignard reagent and a nitrile, offering an alternative to Friedel-Crafts acylation for forming the C-C bond.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections."

Key Disconnections for Carbon-Carbon and Carbon-Heteroatom Bonds

For this compound, the most logical disconnections are at the carbon-carbon bond of the ketone and the carbon-halogen bonds.

Disconnection 1: C(aryl)-C(carbonyl) bond

This is a classic disconnection for aryl ketones and points directly to a Friedel-Crafts acylation as the forward synthetic step.

Target: this compound

Disconnection: Break the bond between the aromatic ring and the carbonyl carbon.

Synthons: A (4-chloro-2-fluorophenyl)acyl cation and a butanoyl anion (or their synthetic equivalents).

Synthetic Equivalents: 1-Chloro-3-fluorobenzene and butanoyl chloride.

Disconnection 2: C-Cl and C-F bonds

Disconnections of the carbon-halogen bonds suggest introducing these halogens onto a pre-existing phenylbutanone scaffold via electrophilic aromatic substitution or other functional group interconversions. However, controlling the regioselectivity of introducing two different halogens can be complex.

Strategies for Chemoselective Functional Group Transformations

Chemoselectivity, the preferential reaction of one functional group in the presence of others, is crucial in the synthesis of a molecule with multiple reactive sites like this compound.

Friedel-Crafts Acylation: The ketone product of a Friedel-Crafts acylation is deactivated towards further acylation, which helps to prevent polysubstitution. organic-chemistry.org The directing effects of the chloro and fluoro groups on the starting material (1-chloro-3-fluorobenzene) are critical for achieving the desired 4-chloro-2-fluoro substitution pattern on the product.

Grignard Reaction: The reaction between a Grignard reagent and a nitrile is a chemoselective way to form a ketone after hydrolysis of the intermediate imine. This avoids the use of strong Lewis acids that could potentially react with the halogen substituents.

Protecting Groups: In more complex syntheses, protecting groups might be employed to temporarily mask one functional group while another is being manipulated, although for a relatively simple target like this, it may not be necessary.

Application of Protecting Group Strategies in Multi-step Synthesis

In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting group strategies are essential to prevent unwanted side reactions. A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule. youtube.com The protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without altering the rest of the molecule. youtube.com

A relevant example is the synthesis of the related compound 4-chloro-2-fluoro-5-nitroacetophenone, which begins with m-fluoroaniline. google.com In this process, the aniline's amino group (-NH2) is highly reactive and would interfere with the subsequent Friedel-Crafts acylation. To circumvent this, the amino group is first protected by acetylation with acetic anhydride to form 3-fluoroacetanilide. google.com This acetanilide (B955) group is stable under the Lewis acid conditions of the Friedel-Crafts reaction. After the acylation step, the protecting acetyl group is removed through hydrolysis to reveal the desired amino group in the final product. google.com

Catalytic Methods in the Synthesis of this compound Analogs (e.g., Metal-catalyzed reactions)

The synthesis of aryl ketones, including analogs of this compound, has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, enabling the rapid construction of diverse molecular scaffolds. nih.gov

Palladium-catalyzed reactions are among the most powerful tools for forming the crucial aryl-carbonyl bond. acs.org One approach involves the coupling of aryl bromides with acyl anion equivalents, such as N-tert-butylhydrazones. acs.org Another palladium-catalyzed method is the direct acylation of aryl bromides with aldehydes. organic-chemistry.org The Suzuki-Miyaura coupling, which pairs aryl boronic acids with acyl chlorides or anhydrides, can also be catalyzed by palladium acetate (B1210297) to produce aryl ketones in high yields. organic-chemistry.org

Nickel catalysts also provide an effective and often more economical alternative for synthesizing aryl ketones. For example, nickel(II) chloride can catalyze the addition of arylboronic acids to nitriles or the intermolecular insertion of aryl iodides into nitriles to yield the desired ketone derivatives. organic-chemistry.org

Beyond precious metal catalysis, iron-catalyzed acylations have emerged as a cost-effective and environmentally benign option. Ferric chloride (FeCl₃) can catalyze the acylation of functionalized arylzinc halides with various acid chlorides. organic-chemistry.org More recently, iron(III) chloride hexahydrate has been used for the Friedel–Crafts acylation of electron-rich aromatic compounds in ionic liquids, demonstrating robustness and scalability. nih.gov

Furthermore, transition-metal-free methods have been developed. A notable example is the Meerwein arylation, which uses diazonium tetrafluoroborate (B81430) salts and isopropenyl acetate to produce α-aryl methyl ketones under mild conditions, offering a scalable and safer synthetic route. acs.orgnih.gov

| Catalyst/Method | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling | Aryl bromides + N-tert-butylhydrazones | Alkyl aryl ketones | acs.org |

| Palladium-amine cooperative catalysis | Aryl bromides + Aldehydes | Alkyl aryl ketones | organic-chemistry.org |

| Nickel-catalyzed addition | Arylboronic acids + Nitriles | Aryl ketones | organic-chemistry.org |

| Iron(II) chloride catalysis | Arylzinc halides + Acid chlorides | Diaryl and aryl benzyl (B1604629) ketones | organic-chemistry.org |

| Transition-metal-free Meerwein Arylation | Diazonium salts + Isopropenyl acetate | α-Aryl methyl ketones | acs.orgnih.gov |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and reaction times. A primary synthetic route for this class of compounds is the Friedel-Crafts acylation, where an aromatic ring is acylated with an acyl halide or anhydride using a Lewis acid catalyst. nih.govlibretexts.org

The choice and amount of catalyst, solvent, temperature, and reaction time are key parameters to optimize in a Friedel-Crafts reaction. nih.gov Lewis acids like aluminum chloride (AlCl₃) are commonly used, but others such as iron(III) chloride (FeCl₃) can also be effective and more environmentally friendly. organic-chemistry.orgnih.gov The reaction often requires more than a stoichiometric amount of AlCl₃ because it complexes with both the acyl chloride and the resulting ketone product. libretexts.org The acyl group is deactivating, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylation. quora.com

A specific patented synthesis for the isomeric compound 4-chloro-1-(4-fluorophenyl)butan-1-one highlights the importance of controlled conditions. In this procedure, fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. chemicalbook.com By maintaining the reaction temperature at 20°C for 4 hours, a high yield of 90% and a purity of 99% were achieved. chemicalbook.com Deviations from these optimized parameters could lead to lower yields or the formation of impurities.

Alternative synthetic routes also benefit from careful optimization. One reported synthesis of this compound proceeds via the hydration of 1-(4-chlorobut-1-yn-1-yl)-2-fluorobenzene. lookchem.com The reaction was optimized for regioselectivity using trifluoromethanesulfonic acid and water in 2,2,2-trifluoroethanol (B45653) at 60°C for 6 hours, resulting in an 82% yield. lookchem.com Another method using the Grignard reagent, 2-fluorophenylmagnesium bromide, and 4-chlorobutyronitrile reported an 80% yield. lookchem.com

The table below summarizes findings on how reaction conditions influence the synthesis of the target compound and its close analogs.

| Target Compound/Analog | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-1-(4-fluorophenyl)butan-1-one | Fluorobenzene + 4-Chlorobutyryl chloride | Anhydrous aluminum chloride | 20°C, 4 hours | 90% | chemicalbook.com |

| This compound | 1-(4-chlorobut-1-yn-1-yl)-2-fluorobenzene | Trifluoromethanesulfonic acid; water | 60°C, 6 hours | 82% | lookchem.com |

| This compound | 2-Fluorophenylmagnesium bromide + 4-Chlorobutyronitrile | N/A (Grignard Reaction) | Not specified | 80% | lookchem.com |

| Various Aryl Ketones | Benzene derivatives + Acetic anhydride | FeCl₃·6H₂O in TAAILs | 60°C, 4-72 hours | 65-94% | nih.gov |

Chemical Reactivity and Transformation Studies of 1 4 Chloro 2 Fluorophenyl Butan 1 One

Reactivity of the Butanone Moiety

The butanone portion of the molecule, which includes the carbonyl group and the adjacent alkyl chain, is the primary site for nucleophilic additions, substitutions at the alpha-position, and redox reactions.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. This characteristic allows for nucleophilic addition reactions, a fundamental transformation of ketones. organicchemistrytutor.com In this reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the oxygen becomes an alkoxide. organicchemistrytutor.com The final product depends on the nucleophile and the reaction workup.

The addition of strong, basic nucleophiles like those found in Grignard reagents (R-MgX) or organolithium reagents (R-Li) is typically irreversible. The reaction with 1-(4-Chloro-2-fluorophenyl)butan-1-one would lead to the formation of a tertiary alcohol after an acidic workup. Conversely, additions with weaker nucleophiles, such as cyanide (CN⁻), are often reversible. organicchemistrytutor.com

Table 1: Examples of Predicted Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product (after workup) | Product Type |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(4-Chloro-2-fluorophenyl)-1-methylbutan-1-ol | Tertiary Alcohol |

| Sodium borohydride (B1222165) (NaBH₄) | Borate ester | 1-(4-Chloro-2-fluorophenyl)butan-1-ol | Secondary Alcohol |

| Sodium cyanide (NaCN) / HCl | Cyanohydrin alkoxide | 2-(4-Chloro-2-fluorophenyl)-2-hydroxy-pentanenitrile | Cyanohydrin |

α-Substitution Reactions

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. ncert.nic.in The formation of this enolate is a key step in α-substitution reactions. Under basic conditions, a base removes an α-proton to form the enolate, which then acts as a nucleophile, attacking an electrophile. stackexchange.com Under acidic conditions, the ketone tautomerizes to its enol form, which is also nucleophilic, though less so than the enolate. stackexchange.com

For this compound, the α-carbon of the butanone chain has two acidic protons that can be removed to facilitate reactions such as alkylation or halogenation at this position.

Reductive Transformations of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol. This is a common and important transformation. Standard laboratory reducing agents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) can achieve this, yielding 1-(4-Chloro-2-fluorophenyl)butan-1-ol. openstax.orgwikipedia.org

Furthermore, stereoselective reductions can be accomplished using microbial or enzymatic systems. Studies on the closely related isomer, 4-chloro-1-(4-fluorophenyl)butan-1-one, have demonstrated that various microorganisms can reduce the ketone to the corresponding alcohol with high enantioselectivity. chemistrysteps.com Depending on the microorganism used, either the (R)-(+)-alcohol or the (S)-(-)-alcohol can be produced in high yield and optical purity. chemistrysteps.com This highlights the potential for creating chiral centers through bioreduction.

Table 2: Microbial Reduction of the Related Ketone 4-chloro-1-(4-fluorophenyl)butan-1-one

| Microorganism | Resulting Stereoisomer |

| Hansenula polymorpha | (R)-(+)-alcohol |

| Nocardia salmonicolor | (R)-(+)-alcohol |

| Saccharomyces cerevisiae | (R)-(+)-alcohol |

| Lactobacillus kefir | (S)-(-)-alcohol |

| Pullularia pullulans | (S)-(-)-alcohol |

| Trigonopsis variabilis | (S)-(-)-alcohol |

Data from a study on the isomer 4-chloro-1-(4-fluorophenyl)butan-1-one. chemistrysteps.com

Oxidative Transformations of the Butanone Chain

While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidative cleavage under specific conditions. ncert.nic.inorganic-chemistry.org A notable oxidative reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). adichemistry.com

The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of one of the groups attached to the carbonyl carbon. adichemistry.com The reaction is regioselective, with the migratory aptitude generally following the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

In the case of this compound, the two migrating groups in competition are the 4-chloro-2-fluorophenyl group (aryl) and the propyl group (primary alkyl). Based on the established migratory aptitude, the aryl group is expected to migrate preferentially, leading to the formation of propyl 4-chloro-2-fluorobenzoate. However, it is known that electron-withdrawing substituents on the aryl ring decrease its migratory aptitude, which could make the reaction less selective.

Under more forceful conditions with strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄), ketones can undergo oxidative cleavage of the C-C bond adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. ncert.nic.inorganic-chemistry.org This method is less controlled and not as synthetically useful as the Baeyer-Villiger oxidation.

Reactivity of the 4-Chloro-2-fluorophenyl Ring

The aromatic ring of this compound is substituted with two halogen atoms and an acyl group. These substituents profoundly influence the ring's susceptibility to both electrophilic and nucleophilic attack.

Influence of Halogens on Aromatic Electrophilic and Nucleophilic Substitution

Conversely, the presence of strong electron-withdrawing groups (the two halogens and the carbonyl group) makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a strong nucleophile attacks the ring to displace one of the leaving groups (in this case, Cl⁻ or F⁻). The rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion intermediate known as a Meisenheimer complex. adichemistry.com

A key factor in SNAr is the ability of the leaving group to activate the ring for the initial attack. The order of reactivity for halogens in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom has a powerful inductive effect, which strongly stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. adichemistry.com Therefore, in this compound, the fluorine atom at position 2 is more likely to be substituted by a nucleophile than the chlorine atom at position 4.

Cross-Coupling Reactions Involving Aromatic Halogens (General Methodology)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chloro and fluoro substituents on the phenyl ring are potential sites for such reactions. The relative reactivity of C-Cl versus C-F bonds in palladium-catalyzed cross-coupling reactions is a key consideration for achieving selectivity.

Generally, the reactivity of aryl halides in palladium-catalyzed oxidative addition follows the trend C-I > C-Br > C-OTf > C-Cl >> C-F. The C-F bond is typically the least reactive due to its high bond dissociation energy, making selective activation of the C-Cl bond feasible. However, selectivity can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. nsf.govrsc.org

For instance, in Suzuki-Miyaura couplings, palladium complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be tuned to favor the activation of one halide over another. nsf.gov In some cases, "ligand-free" conditions, where a palladium salt is used without strong ancillary ligands, have shown high selectivity for C-OTf bond cleavage over C-Cl bonds in chloroaryl triflates. nsf.gov This selectivity is often solvent-dependent, with polar organic solvents favoring the reaction. nsf.gov

While the direct cross-coupling of this compound is not extensively documented, general principles suggest that reactions like Suzuki, Heck, and Buchwald-Hartwig amination would likely proceed with initial reaction at the more labile C-Cl bond. Achieving coupling at the C-F bond would require more forcing conditions or specialized nickel-based catalytic systems known for their ability to activate recalcitrant C-F bonds. mdpi.com Nickel complexes with bidentate phosphine ligands have proven effective in the cross-coupling of fluoro-aromatics with Grignard or organozinc reagents. mdpi.com

Table 1: General Selectivity in Cross-Coupling of Aryl Halides

| Bond Type | General Reactivity Order | Catalyst System Examples |

|---|---|---|

| C-Cl | Higher than C-F | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

Intramolecular Reactions and Cyclizations (e.g., to form tetrahydrofuran (B95107) derivatives from related 4-chloro-1-aryl-1-butanones)

Intramolecular cyclization offers a powerful strategy for constructing cyclic structures. For ketones related to the target compound, specifically those with a leaving group on the alkyl chain, cyclization can lead to valuable heterocyclic scaffolds. A relevant transformation for a related substrate, a 4-chloro-1-aryl-1-butanone, is the intramolecular cyclization to form a tetrahydrofuran derivative.

This type of reaction typically proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. The carbonyl oxygen of the ketone, or more commonly, the oxygen of the corresponding alcohol formed after reduction, acts as the nucleophile, attacking the carbon bearing the chlorine atom.

The process can be summarized in two key steps:

Reduction of the Ketone: The carbonyl group is first reduced to a secondary alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄). The resulting hydroxyl group is a much more effective nucleophile than the carbonyl oxygen.

Intramolecular Cyclization: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the five-membered tetrahydrofuran ring in a 5-exo-tet cyclization.

While direct studies on this compound are not available, the cyclization of related 4-halo-1-arylbutanones is a known transformation. The stereochemistry of the resulting substituted tetrahydrofuran can often be controlled by the choice of reagents and reaction conditions. nih.gov Radical-mediated cyclizations of alkenoxyl radicals also provide a route to substituted tetrahydrofurans, often with high stereoselectivity. rsc.org

Table 2: Hypothetical Cyclization of a Related 4-Chloro-1-aryl-1-butanol

| Step | Reagent(s) | Intermediate/Product | Ring Closure Type |

|---|---|---|---|

| 1. Reduction | NaBH₄, MeOH | 1-Aryl-4-chlorobutan-1-ol | N/A |

Photochemical and Radical-Mediated Transformations (e.g., visible-light induced difunctionalization involving related ketone structures)

Aryl ketones are well-known to undergo a variety of photochemical reactions. acs.orgyoutube.com Upon absorption of light, the ketone can be excited to a singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). These excited states, particularly the n,π* triplet state, exhibit radical-like reactivity. youtube.com

Recent advances in photoredox catalysis have enabled a wide range of transformations, including the difunctionalization of alkenes and other unsaturated systems. nih.govacs.orgorganic-chemistry.org While specific studies on this compound are scarce, general methodologies involving related ketone structures are highly relevant. For instance, visible-light-induced radical 1,3-difunctionalization of β,γ-unsaturated ketones has been reported, proceeding through a radical cascade process. nih.govresearchgate.netnih.gov

Another relevant transformation is the radical-mediated functionalization involving aryl migration. researchgate.netresearchgate.net In some systems, a radical generated elsewhere in the molecule can add to the aromatic ring, followed by a rearrangement that effectively transfers the aryl group. Furthermore, radical reactions can be used for dehalogenation or the formation of new carbon-carbon bonds. libretexts.org

Photochemical reactions can also involve the generation of carbene intermediates from diazo compounds, which can then undergo various selective transformations. nih.govchemrxiv.org The electronic properties of the substituents on the aryl ring can influence the spin state (singlet or triplet) of the carbene, thereby directing its reactivity towards cyclopropenation or C-H functionalization. nih.gov In the context of this compound, the butanoyl group could potentially undergo α-cleavage, a common photochemical reaction of aryl alkyl ketones, leading to the formation of acyl and alkyl radicals. acs.org

Table 3: Potential Photochemical and Radical-Mediated Reactions

| Reaction Type | Key Intermediate(s) | Potential Product Type |

|---|---|---|

| α-Cleavage (Norrish Type I) | Acyl and alkyl radicals | Aldehydes, alkanes |

| Hydrogen Abstraction (Norrish Type II) | 1,4-Biradical | Cyclobutanols, cleavage products |

| Visible-Light Difunctionalization | Radical adducts | Highly functionalized ketones |

Advanced Analytical Techniques for Characterization of 1 4 Chloro 2 Fluorophenyl Butan 1 One

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of 1-(4-Chloro-2-fluorophenyl)butan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, allows for unambiguous assignment of all atoms in the structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic chain and the aromatic ring protons. The aromatic region would be complex due to the substitution pattern. The proton ortho to the fluorine (H-3) would appear as a triplet, coupled to the fluorine and H-5. The proton meta to the fluorine (H-5) would be a multiplet, and the proton para to the fluorine (H-6) would appear as a doublet of doublets. The aliphatic protons would present as three distinct multiplets: the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) at approximately 3.1-3.2 ppm, the terminal methylene group bonded to chlorine (γ-CH₂) around 3.6-3.7 ppm, and the central methylene group (β-CH₂) as a quintet or multiplet around 2.2 ppm.

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is expected in the downfield region, typically around 195-198 ppm. The aromatic carbons will show characteristic splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon directly bonded to fluorine (C-2) will exhibit a large coupling constant, while other aromatic carbons will show smaller couplings. The aliphatic carbons will appear in the upfield region of the spectrum.

¹⁹F NMR: Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, ¹⁹F NMR is an excellent tool for confirming the presence and environment of the fluorine atom. nist.gov For this compound, a single resonance is expected. Its chemical shift, typically observed between -100 and -140 ppm relative to a standard like CFCl₃, is indicative of a fluorine atom on an aromatic ring adjacent to a carbonyl group. rsc.org

2D NMR: To definitively assign the complex aromatic signals and correlate the proton and carbon data, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of H-5 and H-6 on the aromatic ring and linking the three methylene groups in the butyl chain.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzoyl moiety and the chlorobutyl chain.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H NMR | Aromatic H (H-3, H-5, H-6) | 7.20 - 7.90 | m (complex multiplets) |

| γ-CH₂ (adjacent to Cl) | ~3.65 | t (triplet) | |

| α-CH₂ (adjacent to C=O) | ~3.15 | t (triplet) | |

| β-CH₂ | ~2.20 | quint (quintet) | |

| ¹³C NMR | C=O | ~196 | d (doublet, due to ²JCF) |

| C-F | ~162 | d (doublet, large ¹JCF) | |

| Aromatic C | 115 - 138 | Multiple signals with C-F coupling | |

| Aliphatic C | 26 - 45 | 3 distinct signals | |

| ¹⁹F NMR | Ar-F | -110 to -130 | m (multiplet) |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy probes the functional groups within a molecule. FT-IR and Raman spectra provide complementary information. A detailed analysis of the structurally related 4-chloro-2-fluoro toluene (B28343) provides insight into the expected vibrational modes. sigmaaldrich.com

Fourier Transform Infrared (FT-IR): The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. The most prominent feature for this compound would be the intense carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹. Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, C-F stretching (typically a strong band around 1200-1250 cm⁻¹), and C-Cl stretching in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would clearly show the aromatic C=C ring stretching vibrations between 1400-1600 cm⁻¹. The symmetric stretching of the C-Cl bond would also be visible in the Raman spectrum.

| Vibrational Mode | Expected FT-IR Frequency | Expected Raman Frequency | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | ~1690 | ~1690 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1480 | 1600, 1480 | Medium-Strong |

| C-F Stretch | ~1230 | ~1230 | Strong (IR) |

| C-Cl Stretch | ~750 | ~750 | Medium |

High-Resolution Mass Spectrometry (HRMS, GC-MS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₀H₁₀ClFO, the theoretical monoisotopic mass is 200.0404 g/mol . HRMS analysis would confirm this elemental composition, distinguishing it from other potential isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate the compound from a mixture before detection by the mass spectrometer. The electron ionization (EI) mass spectrum from GC-MS would show a characteristic fragmentation pattern. Key fragments would likely include the molecular ion peak ([M]⁺) and an [M+2]⁺ peak with approximately one-third the intensity, which is the signature isotopic pattern for a molecule containing one chlorine atom. Other expected fragments would result from the alpha-cleavage of the butyl chain, such as the [M-C₄H₈Cl]⁺ fragment corresponding to the 4-chloro-2-fluorobenzoyl cation. LC-MS, often using softer ionization techniques like electrospray ionization (ESI), would typically show the protonated molecule [M+H]⁺.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Determination

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of the substituted benzoyl chromophore. Two main types of transitions are anticipated:

A strong absorption band in the 240-280 nm range corresponding to the π → π* transition of the aromatic system.

A weaker absorption band at a longer wavelength (typically >300 nm) corresponding to the n → π* transition of the carbonyl group. The exact position and intensity of these bands are influenced by the electronic effects of the chloro and fluoro substituents.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC, UPLC)

HPLC and its higher-pressure variant, UPLC, are the primary methods for assessing the purity of this compound. bldpharm.combldpharm.com A typical analysis would employ a reversed-phase method.

Stationary Phase: A C18 or C8 silica-based column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to elute the compound and any impurities.

Detection: A UV detector set at the absorption maximum (λmax) determined by UV-Vis spectroscopy is used for quantification.

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can detect and quantify starting materials, by-products, and degradation products, ensuring the compound meets required quality specifications.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition. For a halogenated ketone like this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), would be the method of choice for assessing purity, identifying impurities, and quantifying the compound in various matrices.

Hypothetical GC Method Development:

A typical GC analysis would involve the vaporization of the compound and its separation on a capillary column. The choice of the stationary phase is crucial for achieving good resolution. For a moderately polar compound like this compound, a mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely provide optimal separation of the main component from any process-related impurities or degradation products.

The operating conditions would need to be optimized to ensure sharp peaks and good separation. This would involve adjusting the temperature program of the GC oven, the flow rate of the carrier gas (typically helium or hydrogen), and the injection parameters. A temperature gradient would likely be employed, starting at a lower temperature to resolve volatile impurities and gradually increasing to elute the main compound and any less volatile components.

Data Interpretation:

The retention time, the time it takes for the compound to travel through the column, would be a key identifier under specific chromatographic conditions. When coupled with a mass spectrometer, the resulting mass spectrum would provide a molecular fingerprint of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure, allowing for its unambiguous identification and the tentative identification of unknown impurities based on their fragmentation patterns.

Table 1: Postulated GC-MS Parameters for Analysis of this compound

| Parameter | Hypothetical Value/Condition |

| Gas Chromatograph | |

| Column | Phenyl-substituted polysiloxane (e.g., 5% Phenyl) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Split or Splitless) |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-450 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers, if present. For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation.

Crystallization and Data Collection:

To perform this analysis, a high-quality single crystal of the compound must first be grown. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and would be determined empirically.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays scattered by the electron clouds of the atoms in the crystal is collected by a detector.

Structure Solution and Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the "phase problem," and the resulting structural model is refined to best fit the experimental data.

The final output of a single crystal X-ray diffraction study is a detailed crystallographic information file (CIF) that contains the atomic coordinates, bond lengths, bond angles, and other important structural parameters. This information provides irrefutable evidence of the connectivity and stereochemistry of this compound.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Example Value |

| Crystal Data | |

| Chemical Formula | C₁₀H₁₀ClFO |

| Formula Weight | 200.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| Refinement | |

| R-factor (%) | Value |

| wR-factor (%) | Value |

Note: The values in the table are placeholders and would be determined from the actual X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 1 4 Chloro 2 Fluorophenyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. For a molecule like 1-(4-chloro-2-fluorophenyl)butan-1-one, these methods provide insights that are not easily accessible through experimental techniques alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. elixirpublishers.com It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, a DFT calculation, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional structure. irjet.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the phenyl ring and the orientation of the butanoyl group relative to it. The electronic properties, such as the distribution of electron density and the molecular dipole moment, would also be determined. In similar aromatic ketones, DFT has been successfully used to characterize these structural and electronic parameters. researchgate.net The results of such calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl Ketone (Illustrative) This table presents typical data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | ~1.22 |

| C-C (ring) | ~1.39 - 1.41 | |

| C-Cl | ~1.75 | |

| C-F | ~1.36 | |

| Bond Angles (°) | C-C-C (ring) | ~119 - 121 |

| O=C-C | ~120 | |

| Dihedral Angle (°) | C-C-C=O | Variable (see Conformational Analysis) |

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible butanoyl side chain in this compound necessitates a conformational analysis to identify the most stable conformers and the energy barriers between them. The key dihedral angle to investigate would be the one describing the rotation of the butanoyl group relative to the plane of the fluorochlorophenyl ring.

A potential energy surface (PES) scan would be conducted by systematically rotating this dihedral angle and calculating the energy at each step using DFT. This would reveal the low-energy conformers and the transition states connecting them. Studies on similar molecules, like α-fluoroacetophenone, have shown that the conformational preferences are influenced by a balance of steric interactions and electronic effects, such as dipole-dipole interactions between the carbonyl group and the halogen substituents on the ring. beilstein-journals.orgnih.gov For α-haloacetophenones, conformations with the C-X bond out of the plane of the carbonyl group are often favored. beilstein-journals.org In polar solvents, conformations that maximize the dipole moment may become more stable. beilstein-journals.org The presence of the ortho-fluorine atom in this compound would likely lead to a significant steric interaction with the carbonyl group, influencing the preferred conformation. beilstein-journals.org

Table 2: Illustrative Conformational Energy Profile for a Halogenated Phenyl Ketone This table illustrates the type of data obtained from a potential energy surface scan.

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | High | Eclipsed (Steric Clash) |

| ~60° | Transition State | Skewed |

| ~120° | Energy Minimum | Gauche |

| 180° | Local Minimum/Maximum | Anti-periplanar |

Molecular Orbital and Reactivity Analysis

Understanding the molecular orbitals and reactivity descriptors provides a chemical context to the electronic structure, allowing for predictions about how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring, while the LUMO is likely to be centered on the carbonyl group, which is an electron-withdrawing moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. frontiersin.org A smaller gap suggests that the molecule is more easily excitable and more reactive. reddit.com In aromatic ketones, the presence of a ketone group generally reduces the HOMO-LUMO gap compared to the parent aromatic hydrocarbon. frontiersin.orgresearchgate.net The specific effects of the chloro and fluoro substituents would also modulate this energy gap.

Table 3: Representative Frontier Molecular Orbital Energies for an Aromatic Ketone (Illustrative) This table shows typical values that would be calculated for HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.0 |

The nodal patterns of the HOMO and LUMO orbitals would also be analyzed to predict the regioselectivity of reactions. For example, the locations of the largest lobes of the LUMO on the carbonyl carbon would indicate its susceptibility to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjet.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would show a region of strong negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net The hydrogen atoms of the butyl chain and the phenyl ring would exhibit positive potential. The halogen atoms, chlorine and fluorine, would show a more complex behavior. While they are highly electronegative, creating a negative potential region, they can also exhibit a region of positive potential known as a "sigma-hole" along the C-X bond axis, which can participate in halogen bonding. The MEP surface provides a more nuanced view of reactivity than simple atomic charges. rsc.org

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. researchgate.net From this theory, reactivity descriptors such as Fukui functions are derived. The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. researchgate.net

There are different forms of the Fukui function to describe susceptibility to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). By calculating these functions for each atom in this compound, the most reactive sites can be identified. mdpi.com For instance, the atom with the highest value of f+(r) would be the most likely site for a nucleophilic attack. This is often the carbonyl carbon in ketones. Conversely, the sites with the largest f-(r) values are the most susceptible to electrophilic attack. This detailed analysis helps in understanding and predicting the regioselectivity of various chemical reactions.

Table 4: Illustrative Fukui Function Indices for an Aromatic Ketone This table shows representative data for identifying reactive sites.

| Atom/Region | Fukui Index for Nucleophilic Attack (f+) | Fukui Index for Electrophilic Attack (f-) |

| Carbonyl Carbon | High | Low |

| Carbonyl Oxygen | Low | Moderate |

| Aromatic Carbons | Moderate | High (at specific positions) |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture that aligns with classical Lewis structures. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This method is particularly effective for quantifying electronic delocalization through the analysis of donor-acceptor interactions, where electron density is shared between an occupied Lewis-type NBO (donor) and an unoccupied non-Lewis-type NBO (acceptor). wikipedia.orgekb.eg The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization.

In this compound, significant electronic delocalization occurs due to interactions between the phenyl ring, the carbonyl group, and the halogen substituents. The primary delocalization effects involve the lone pairs of the oxygen, fluorine, and chlorine atoms and the π-system of the aromatic ring.

Key donor-acceptor interactions identified through NBO analysis typically include:

π → π* Interactions: Delocalization within the phenyl ring, involving the π orbitals of the C-C double bonds. These interactions are fundamental to the stability of the aromatic system.

n → π* Interactions: The lone pairs (n) of the carbonyl oxygen, the ortho-fluorine, and the para-chlorine atoms can donate electron density into the antibonding π* orbitals of the phenyl ring and the carbonyl C=O bond. The interaction between the oxygen lone pair and the C=O π* orbital is particularly strong and characteristic of ketones.

The stabilization energies (E(2)) quantify the energetic importance of these delocalizations. Higher E(2) values signify a more significant interaction and greater electronic delocalization, which in turn influences the molecule's geometry, reactivity, and spectroscopic properties. ekb.eg

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(2) O_carbonyl | π(C_ring - C_ring) | n → π | 25.5 |

| LP(1) F | π(C_ring - C_ring) | n → π | 18.2 |

| LP(1) Cl | π(C_ring - C_ring) | n → π | 5.1 |

| π(C_ring - C_ring) | π(C=O) | π → π | 20.3 |

| LP(1) O_carbonyl | σ(C_carbonyl - C_ring) | n → σ | 8.7 |

| LP(1) O_carbonyl | σ(C_carbonyl - C_alkyl) | n → σ | 6.4 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Density Functional Theory (DFT) calculations are commonly employed to compute these properties with a high degree of accuracy. Comparing these theoretical predictions with experimental data serves as a crucial validation for both the computational model and the experimental structure determination.

For this compound, DFT calculations can predict:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help in the assignment of complex experimental spectra.

IR Vibrational Frequencies: Calculations can determine the vibrational modes of the molecule and their corresponding frequencies and intensities. A hallmark prediction is the C=O stretching frequency of the ketone group, which is sensitive to its electronic environment. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Experimental data for the related isomer, 4-chloro-1-(4-fluorophenyl)butan-1-one, show characteristic NMR signals, such as aromatic protons in the 7.1-8.1 ppm range and a carbonyl carbon at ~197 ppm. chemicalbook.com Computational models for this compound would predict distinct shifts due to the different substitution pattern (ortho-fluoro and para-chloro). The ortho-fluorine atom, in particular, is expected to have a significant electronic and steric influence on the adjacent carbonyl group and the aromatic ring, leading to noticeable differences in the predicted spectra compared to its isomer. The correlation between the predicted and experimental spectra is typically strong, with mean absolute errors for chemical shifts often falling within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-F | 162.5 | 163.0 | -0.5 |

| C-Cl | 139.0 | 139.4 | -0.4 |

| C-C=O | 131.8 | 132.1 | -0.3 |

| CH (ortho to F) | 117.5 | 117.2 | +0.3 |

| CH (ortho to Cl) | 131.2 | 130.9 | +0.3 |

| C=O | 196.8 | 197.3 | -0.5 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. The synthesis of this compound can be achieved through reactions like Friedel-Crafts acylation or the addition of an organometallic reagent to an acyl chloride.

A common synthetic route involves the reaction of an aryl Grignard reagent with an acyl chloride. researchgate.net However, a more direct approach is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Computational studies, typically using DFT, can model this reaction pathway:

Catalyst Activation: The first step involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of butyryl chloride, which significantly increases the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a polarized complex.

Electrophilic Aromatic Substitution: The activated electrophile is then attacked by the π-electrons of the 1-chloro-3-fluorobenzene ring. Computational models can determine the regioselectivity of this attack (i.e., why the substitution occurs at the position para to the chlorine and ortho to the fluorine) by comparing the activation energies for attack at different ring positions. The formation of the arenium ion (sigma complex) intermediate is a key step.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.

These computational models provide a quantitative energy profile (reaction coordinate diagram) for the entire process. They can confirm the structure of transition states and intermediates and explain the role of the catalyst and the influence of the substituents (Cl and F) on the reaction's feasibility and outcome. nih.gov Studies on related Grignard reactions have shown that computational models can distinguish between concerted polar mechanisms and stepwise single electron transfer (SET) pathways by analyzing the geometries and energies of the precursors and transition states. nih.govnih.gov

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions in molecular systems. nih.govchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are characterized by low ρ and low s values. chemtools.org These interactions can be visualized as three-dimensional isosurfaces, where the color of the surface indicates the nature of the interaction. researchgate.netscispace.com

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes.

In this compound, NCI analysis can reveal a network of intramolecular interactions that influence its conformational preferences and physical properties. Due to the presence of hydrogen bond acceptors (O, F, Cl) and donors (C-H groups), several weak hydrogen bonds are possible.

Potential intramolecular noncovalent interactions include:

C-H···O Hydrogen Bonds: Interactions between the hydrogen atoms of the butyl chain or the aromatic ring and the lone pairs of the carbonyl oxygen.

C-H···F and C-H···Cl Hydrogen Bonds: The fluorine and chlorine atoms can also act as weak hydrogen bond acceptors.

Halogen Bonding: The electrophilic region (σ-hole) on the chlorine or fluorine atom could potentially interact with the nucleophilic carbonyl oxygen, although this is less common for fluorine.

Steric Interactions: Repulsion between the ortho-fluorine atom and the carbonyl group, or between parts of the flexible butyl chain, can also be visualized.

These subtle forces collectively determine the molecule's most stable three-dimensional structure. NCI plots provide a clear and intuitive map of these stabilizing and destabilizing forces within the molecule. scispace.comrsc.org

| Interacting Atoms | Interaction Type | NCI Plot Isosurface Color | Description |

|---|---|---|---|

| C(aryl)-H ··· O=C | Weak Hydrogen Bond | Green to Blue-Green | Stabilizing interaction locking the carbonyl group's orientation. |

| C(alkyl)-H ··· F-C | Weak Hydrogen Bond | Green | Weak stabilizing interaction influencing the butyl chain conformation. |

| C(alkyl)-H ··· O=C | Weak Hydrogen Bond | Green | Stabilizing interaction that favors specific rotamers of the butyl chain. |

| F ··· O=C | Steric Repulsion / Weak Interaction | Green / Red | The nature depends on the C-C-C=O dihedral angle; can be slightly attractive or repulsive. |

| Ring π ··· Ring π | - (Intramolecular) | - | N/A for single molecule, but important for crystal packing. |

Role of 1 4 Chloro 2 Fluorophenyl Butan 1 One As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Diverse Complex Organic Molecules

The strategic placement of a ketone functional group and an alkyl chloride within the same molecule makes compounds like 1-(4-Chloro-2-fluorophenyl)butan-1-one versatile starting materials. The related isomer, 4-chloro-4'-fluorobutyrophenone, is widely employed as a key intermediate for creating diverse and complex chemical entities. chemimpex.com Its utility stems from the ability of the chlorobutyl chain to undergo nucleophilic substitution reactions, while the ketone can be targeted by various reduction or addition reactions. This dual reactivity allows for the sequential or sometimes simultaneous construction of intricate molecular architectures. For instance, it is a recognized building block in organic synthesis for producing complex molecules for the pharmaceutical and materials science sectors. chemimpex.com

Scaffold for Pharmacologically Relevant Butyrophenone (B1668137) Derivatives

The butyrophenone framework is a well-established and critically important scaffold in medicinal chemistry, particularly for the development of antipsychotic drugs. The butyrophenone class of neuroleptics was a significant discovery, offering a different structural type from the earlier phenothiazines. fengchengroup.com The isomer 4-chloro-1-(4-fluorophenyl)butan-1-one (also known as 4-chloro-4'-fluorobutyrophenone) is a cornerstone intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) used to treat psychosis and depression. ganeshremedies.com Its structure serves as the foundation for numerous 'diol' series APIs. ganeshremedies.com

The typical synthetic route involves the alkylation of a secondary amine (often a piperidine (B6355638) or related heterocycle) with the chlorobutyl chain of the butyrophenone, forming a new carbon-nitrogen bond and linking the butyrophenone scaffold to another cyclic moiety. This modular approach has led to the creation of an extensive library of pharmacologically active compounds.

Table 2: Examples of Pharmaceutical APIs Synthesized from the 4-Chloro-1-(4-fluorophenyl)butan-1-one Scaffold

| API Name | Therapeutic Class | Reference |

| Haloperidol (B65202) | Antipsychotic | ganeshremedies.com |

| Benperidol | Antipsychotic | ganeshremedies.com |

| Bromperidol | Antipsychotic | ganeshremedies.com |

| Droperidol | Antipsychotic, Antiemetic | ganeshremedies.com |

| Fluanisone | Antipsychotic | ganeshremedies.com |

| Melperone | Antipsychotic | ganeshremedies.com |

| Timiperone | Antipsychotic | ganeshremedies.com |

| Trifluperidol | Antipsychotic | ganeshremedies.com |

The alkyl chloride moiety of chlorobutyrophenones is an excellent electrophile for the N-alkylation of heterocyclic amines, providing a direct route to more complex, fused, or substituted heterocyclic systems. A clear demonstration of this is seen in the synthesis of novel butyrophenone analogs as potential atypical antipsychotic agents.

In one such example, the related compound 4-chloro-1-(4-fluorophenyl)butan-1-one was used to alkylate 1-(4-chlorophenyl)-1,4-diazepane. This reaction directly attaches the butyrophenone side chain to the diazepane ring, yielding the complex heterocyclic molecule 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. This compound, an analog of haloperidol, was designed to explore new receptor binding profiles by replacing the traditional piperidine ring with a seven-membered diazepane ring.

This synthetic strategy highlights how the chlorobutyrophenone core can be effectively derivatized to access larger, pharmacologically relevant heterocyclic structures like diazepanes. Similar reactions can be envisaged with other heterocycles such as pyrrolidines or tetrahydrofurans containing a nucleophilic center.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. baranlab.org The functional groups within this compound—namely the ketone and the alkyl chloride—make it a potential candidate for use in MCRs.

For example, the ketone could theoretically participate as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions. baranlab.orgyoutube.com In a hypothetical Ugi reaction, the butyrophenone could react with a primary amine, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino carboxamide structures. The reactive alkyl chloride handle could then be used in a subsequent step for further diversification or intramolecular cyclization.

However, despite this theoretical potential, a review of the scientific literature indicates that the use of this compound or its close isomers as precursors in named multicomponent reactions is not a widely documented strategy at present.

Intermediate for Agrochemical and Specialty Chemical Synthesis

Beyond pharmaceuticals, halogenated butyrophenones are valuable intermediates in other areas of the chemical industry. The related compound, 4-chloro-4'-fluorobutyrophenone, is cited as a key intermediate in the synthesis of agrochemicals. fengchengroup.com Its use in agrochemical formulations leverages the unique properties conferred by the halogen substituents, which can influence the biological activity and environmental stability of the final product. chemimpex.com

Furthermore, this class of compounds serves as a building block in materials science. chemimpex.com They can be used in the development of specialty polymers and resins, where the butyrophenone core can contribute to materials with enhanced thermal stability and specific mechanical properties. chemimpex.com

Structure-Reactivity Relationship Studies in Analog Development

Structure-activity relationship (SAR) studies are fundamental to modern drug design. The butyrophenone scaffold has been extensively studied to understand how structural modifications influence biological activity. For butyrophenone-based antipsychotics, key structural features determine their potency and receptor selectivity. chemicalbook.com

Research on haloperidol analogs has provided detailed insights into the SAR of this class. researchgate.net

Aromatic Ring Substitution : A fluoro substituent at the para-position of the phenyl ring is generally considered optimal for antipsychotic activity. chemicalbook.com

Carbonyl Group : The ketone group is a critical feature for high affinity at dopamine (B1211576) D2 receptors. Replacing the carbonyl with other groups, such as a methylene (B1212753) (CH₂) or an oxygen atom, has been shown to significantly reduce binding affinity. researchgate.net

Butyl Chain Length : The three-carbon chain (propyl chain) separating the ketone from the tertiary nitrogen is optimal for activity. Shortening or lengthening this chain typically leads to a decrease in pharmacological potency. chemicalbook.com

These studies show that this compound and its analogs are powerful tools for probing the structural requirements of neurotransmitter receptors and for the rational design of new therapeutic agents.

Conclusion and Future Research Perspectives on 1 4 Chloro 2 Fluorophenyl Butan 1 One

Summary of Academic Contributions and Current Knowledge Gaps

The academic and patent literature surrounding 1-(4-Chloro-2-fluorophenyl)butan-1-one (CAS No: 2823-19-0) primarily highlights its role as a crucial building block in the synthesis of Haloperidol (B65202) analogs and other antipsychotic drugs. Its main documented contribution is serving as an electrophilic precursor for the N-alkylation of various piperidine (B6355638) and other amine-containing moieties. This reaction is a key step in constructing the final, pharmacologically active molecules.

Despite its importance as a synthetic intermediate, a significant knowledge gap exists in the dedicated study of this compound itself. There is a notable lack of research focusing specifically on its synthesis optimization, reactivity profile beyond simple alkylation, and detailed mechanistic studies. Most of the available information is extrapolated from research on its close analogs, such as 4-chloro-1-(4-fluorophenyl)butan-1-one. This leaves a considerable void in our understanding of how the ortho-fluoro substituent influences the compound's properties and reactivity compared to its para-substituted counterpart.

Prospective Synthetic Methodologies and Catalytic Transformations

The primary and most probable industrial synthesis of this compound is through a Friedel-Crafts acylation reaction. This would involve the reaction of 3-chloro-1-fluorobenzene with butyryl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comlibretexts.org The regioselectivity of this reaction is directed by the activating, ortho-para directing fluorine atom and the deactivating, ortho-para directing chlorine atom, leading to the desired product.

Future research could explore more environmentally benign and efficient catalytic systems for this transformation. This includes the use of solid acid catalysts, zeolites, or metal triflates to minimize the generation of corrosive byproducts associated with traditional Lewis acids. Furthermore, catalytic reduction of the carbonyl group to a secondary alcohol, followed by further functionalization, presents another avenue for creating diverse derivatives.

Advanced Mechanistic Investigations

The mechanism of the Friedel-Crafts acylation to produce this compound is presumed to follow the well-established electrophilic aromatic substitution pathway. However, detailed kinetic and computational studies specific to this substrate are absent from the literature. Such investigations could provide valuable insights into the influence of the dual halogen substitution on the reaction rate and regioselectivity.

Advanced mechanistic studies could also focus on the N-alkylation reactions where this compound is employed. Understanding the transition state and the role of the solvent and base in these reactions could lead to the development of more efficient and selective synthetic protocols for the production of antipsychotic drug candidates. Computational modeling, in particular, could be a powerful tool to probe the reaction energy profiles and the conformational preferences of the reactants and products.

Exploration of Novel Chemical Transformations and Derivatizations

The current known application of this compound is largely limited to its use as an alkylating agent. There is a significant opportunity to explore other chemical transformations of this versatile intermediate. For instance, the ketone functionality could be a handle for various reactions, including but not limited to:

Reductive Amination: To introduce a primary or secondary amine, creating a new set of derivatives for biological screening.

Wittig and Horner-Wadsworth-Emmons Reactions: To form substituted alkenes, which could serve as precursors for a variety of other functional groups.

Enolate Chemistry: The α-protons to the carbonyl group could be deprotonated to form an enolate, which can then be reacted with various electrophiles to introduce new substituents.

Cyclization Reactions: Intramolecular reactions could be designed to form novel heterocyclic structures, potentially with interesting pharmacological properties.

The development of a diverse library of derivatives from this compound could lead to the discovery of new therapeutic agents with improved efficacy and side-effect profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.